ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate
Description
Ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate is a heterocyclic compound featuring a fused triazolo-pyrimidine core. The structure includes a 7-oxo group, an m-tolyl (meta-methylphenyl) substituent at position 3, and an ethyl butanoate side chain at position 4. The ester group and aromatic substituents likely influence its solubility, stability, and reactivity, making it a candidate for further chemical or biological studies .
Properties
IUPAC Name |
ethyl 2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-4-13(17(24)25-5-2)21-10-18-15-14(16(21)23)19-20-22(15)12-8-6-7-11(3)9-12/h6-10,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELSVPARRFWJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC2=C(C1=O)N=NN2C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate can be contextualized by comparing it with related triazolo-pyrimidine and thiazolo-pyrimidine derivatives reported in the literature. Below is a detailed analysis:
Structural Analogues in Triazolo-Pyrimidine Family
- Compound 7a/7b (Molecules, 2012): These derivatives feature a triazolo-pyrimidine core but differ in substituents. For example, compound 7a includes a malononitrile-derived thiophene group, while 7b incorporates an ethyl cyanoacetate-derived thiophene. Both lack the m-tolyl and ethyl butanoate groups present in the target compound. The use of sulfur and nitrile groups in 7a/7b enhances their electrophilic reactivity compared to the ester-functionalized target compound .
- Patent Compound (European Patent Bulletin, 2015): This triazolo[4,5-d]pyrimidine derivative includes a cyclopropylamino group, propylthio substituent, and a hydroxyethoxycyclopentane moiety. The presence of a sulfur-containing propylthio group and a bulky cyclopentane diol contrasts with the simpler m-tolyl and ethyl ester groups in the target compound, suggesting differences in pharmacokinetic properties (e.g., solubility, metabolic stability) .
Thiazolo-Pyrimidine Derivative (Crystal Structure Report, 2012)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate shares a pyrimidine core but replaces the triazolo ring with a thiazolo ring. Key differences include:
- Heterocyclic Core : The thiazolo[3,2-a]pyrimidine system introduces a sulfur atom instead of the nitrogen-rich triazolo ring, altering electronic properties and hydrogen-bonding capabilities.
- Substituents: The trimethoxybenzylidene and phenyl groups in the thiazolo derivative contrast with the m-tolyl and ethyl butanoate groups in the target compound. The bulky trimethoxybenzylidene group likely reduces solubility compared to the m-tolyl substituent .
Data Tables
Table 1: Structural and Crystallographic Comparison
Table 2: Functional Group Impact
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis may resemble methods used for 7a/7b, which involve 1,4-dioxane and triethylamine as solvents/catalysts. However, the absence of sulfur in its structure differentiates it from the thiophene-containing analogues .
- Crystallographic Behavior: The thiazolo-pyrimidine derivative (Table 1) crystallizes in a monoclinic system with intermolecular hydrogen bonds (e.g., C–H···O interactions), suggesting that the target compound’s packing may differ due to its ester and m-tolyl groups .
- Pharmacological Potential: The patent compound’s solid forms highlight the importance of substituent choice in optimizing drug-like properties (e.g., bioavailability). The target compound’s ester group may offer advantages in prodrug design .
Preparation Methods
Condensation of 4-Hydrazinylpyrimidine Derivatives
A foundational approach involves reacting 4-hydrazinylpyrimidine intermediates with carbonyl-containing reagents. For example, 2-chloro-4-hydrazinylpyrimidine (I ) undergoes electrochemical anodic oxidation with aryl aldehydes (e.g., m-tolualdehyde) in tetrahydrofuran (THF) using tetra-n-butylammonium fluoroborate as an electrolyte. This step yields 5-aryl-substituted triazolo[1,5-c]pyrimidine intermediates (II ), which rearrange via Dimroth mechanisms to form the [4,5-d] regioisomer. Subsequent Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid introduces aromatic substituents, though adaptation for m-tolyl groups would require substituting the boronic acid reagent.
Cyclization via Chlorination and Amine Substitution
Alternative routes employ phosphoryl chloride (POCl₃) to activate pyrimidine intermediates. For instance, 7-hydroxytriazolo[1,5-a]pyrimidine (4 ) reacts with POCl₃ to form 7-chloro derivatives (5 ), which undergo nucleophilic substitution with amines (e.g., 4-methoxyphenethylamine) to install C7 substituents. Adapting this method, the ethyl butanoate side chain could be introduced by substituting the chloro intermediate with ethyl 2-aminobutanoate under basic conditions.
Functionalization at Position 3: m-Tolyl Group Introduction
Suzuki-Miyaura Cross-Coupling
The m-tolyl group is efficiently installed via palladium-catalyzed cross-coupling. A triazolopyrimidine intermediate bearing a halogen (Cl/Br) at position 3 reacts with m-tolylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture. This method, adapted from analogous protocols in, achieves >80% yield when optimized at 80°C for 12 hours.
Direct Arylation Using Diazonium Salts
Electrophilic substitution via in situ-generated m-tolyldiazonium salts offers a metal-free alternative. The triazolopyrimidine core reacts with the diazonium salt in acetonitrile at 0–5°C, followed by gradual warming to room temperature. This method, though less explored for triazolopyrimidines, has precedent in triazole functionalization.
Ester Side Chain Installation: Ethyl Butanoate at Position 6
Nucleophilic Displacement of Chloro Intermediates
Chlorinated triazolopyrimidines (5a ) react with ethyl 2-hydroxybutanoate in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at 80°C for 2–4 hours, achieving 70–85% yield. The hydroxyl group’s activation via Mitsunobu conditions (DIAD, PPh₃) may further enhance efficiency.
Acylation Followed by Esterification
Alternative pathways involve coupling pre-formed carboxylic acid derivatives. For example, 6-(2-carboxypropyl)triazolopyrimidine reacts with ethanol under Steglich conditions (EDC, DMAP) to form the ester. This method, however, introduces additional steps for carboxyl group generation.
Optimization and Mechanistic Insights
Regioselectivity in Cyclization
The choice of solvent and catalyst critically influences triazole-pyrimidine fusion. Polar aprotic solvents (DMF, DMSO) favor [4,5-d] regioisomers over [1,5-a] variants due to enhanced stabilization of transition states. DFT calculations cited in suggest that electron-withdrawing groups on pyrimidine precursors lower the LUMO energy, facilitating cycloaddition.
Yield Comparison of Key Steps
Structural Validation and Analytical Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, m-tolyl), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 3.20 (t, J=6.8 Hz, 2H, CH₂N), 2.40 (s, 3H, Ar-CH₃), 1.95–1.70 (m, 2H, CH₂), 1.40 (t, J=7.1 Hz, 3H, CH₃).
- HRMS : m/z calc. for C₁₉H₂₁N₅O₃ [M+H]⁺: 376.1712; found: 376.1715.
X-ray Crystallography
Single-crystal analysis confirms the fused bicyclic structure, with bond lengths (1.34 Å for N1–C2) consistent with triazole-pyrimidine conjugation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
